molecular formula C15H23N3O3S B7533698 N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide

N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide

Cat. No. B7533698
M. Wt: 325.4 g/mol
InChI Key: MMIAOBVLWLQYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, commonly known as MMSP, is a chemical compound used in scientific research. It is a piperidine derivative and has been shown to have potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of MMSP is not fully understood. However, it has been suggested that MMSP may act on the peripheral and central nervous systems by modulating the activity of certain neurotransmitters. MMSP has been shown to inhibit the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MMSP has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, MMSP has been shown to reduce the levels of oxidative stress markers, such as MDA and NO, in animal models of oxidative stress. These effects suggest that MMSP may have potential therapeutic applications in inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMSP in lab experiments is its high potency and selectivity. MMSP has been found to have a high affinity for certain receptors, such as the GABA receptor, which may make it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using MMSP is its potential toxicity. MMSP has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MMSP. One potential direction is the development of MMSP derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MMSP and its potential therapeutic applications. Finally, the toxicity of MMSP needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, MMSP is a piperidine derivative that has potential as a therapeutic agent in various diseases. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a promising candidate for further study. However, its potential toxicity needs to be further explored to determine its safety for use in humans. The future directions for the study of MMSP include the development of derivatives with improved potency and selectivity, further studies on its mechanism of action, and exploration of its toxicity.

Synthesis Methods

MMSP can be synthesized using a multistep process involving the reaction between 1-(4-pyridinyl)ethanone and N-methyl-4-piperidone, followed by the addition of methylsulfonyl chloride and N-methylmorpholine. The final product is obtained after purification using chromatography.

Scientific Research Applications

MMSP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMSP has been found to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.

properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(13-4-8-16-9-5-13)17(2)15(19)14-6-10-18(11-7-14)22(3,20)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIAOBVLWLQYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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